(4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Description
(4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand featuring an ethane-1,1-diyl bridge and phenyl substituents at the 4-position of each oxazoline ring. Its stereochemical configuration (R,R) makes it valuable in asymmetric catalysis, particularly in enantioselective transformations such as propargylic alkylation and cycloadditions. The ethane bridge provides moderate rigidity, while the phenyl groups contribute steric bulk and π-stacking capabilities, enhancing substrate binding and stereocontrol .
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(4R)-4-phenyl-2-[1-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O2/c1-14(19-21-17(12-23-19)15-8-4-2-5-9-15)20-22-18(13-24-20)16-10-6-3-7-11-16/h2-11,14,17-18H,12-13H2,1H3/t17-,18-/m0/s1 |
InChI Key |
AQHCGFJCLPHENX-ROUUACIJSA-N |
Isomeric SMILES |
CC(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations in Bridge and Substituents
Bridge Modifications
Analysis :
- Cyclopropane bridge (rigid, small bite angle) improves enantioselectivity but may limit substrate access due to steric constraints .
- Ethane bridge (moderate flexibility) balances steric and electronic effects, making it versatile in diverse catalytic systems.
- Cyclopentane and heptane bridges adjust ligand flexibility, with cyclopentane variants showing superior enantioselectivity (99% ee) in certain reactions .
Substituent Modifications
Analysis :
- Phenyl substituents (target compound) provide optimal steric bulk and electronic effects for asymmetric induction.
- Benzyl or tert-butyl substituents (e.g., in ) further modulate steric effects, stabilizing metal complexes in specific reactions .
Catalytic Performance in Asymmetric Reactions
Enantioselective Propargylic Alkylation
| Ligand | Catalyst System | Yield (%) | ee (%) | Diastereoselectivity (anti/syn) |
|---|---|---|---|---|
| (4R,4'R)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) | Ru/Cu/THF | 63 | 89 | 15:1 |
| (4R,4'R)-2,2'-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) (hypothetical) | Similar system | ~70 (est.) | ~90 | Data not available |
| (4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) | Not reported | – | – | – |
Analysis :
- Cyclopropane-bridged ligands achieve high enantioselectivity (89% ee) but require THF as a solvent; other solvents (e.g., toluene) yield inferior results .
- Ethane-bridged ligands (target compound) are hypothesized to offer comparable or superior performance due to balanced flexibility and steric profile.
Solvent and Reaction Condition Dependence
- Cyclopropane and cyclopentane-bridged ligands show sensitivity to solvent polarity. For example, THF enhances yields and selectivity, while dichloromethane or toluene reduces efficacy .
Analysis :
- The target compound’s synthesis likely parallels cyclopropane-bridged analogs, requiring chiral resolution and careful purification.
- tert-butyl variants () simplify synthesis due to commercially available precursors but sacrifice stereochemical diversity.
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